molecular formula C16H18F3NO3 B13733640 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one CAS No. 136410-08-7

5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one

Cat. No.: B13733640
CAS No.: 136410-08-7
M. Wt: 329.31 g/mol
InChI Key: NRPSDTLAHJVKTA-UHFFFAOYSA-N
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Description

2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a butoxy group and a trifluoromethylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- typically involves the reaction of 2-pyrrolidinone with butyl bromide to introduce the butoxy group, followed by acylation with 3-(trifluoromethyl)benzoyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways and receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylbenzoyl group is known to enhance the compound’s lipophilicity and binding affinity to certain receptors, while the pyrrolidinone ring may contribute to its biological activity by interacting with enzymes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone,5-butoxy-1-[3-(trifluoromethyl)benzoyl]- is unique due to the presence of both the butoxy and trifluoromethylbenzoyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for specific applications in research and industry, making it a valuable compound for further exploration and development .

Properties

CAS No.

136410-08-7

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

5-butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C16H18F3NO3/c1-2-3-9-23-14-8-7-13(21)20(14)15(22)11-5-4-6-12(10-11)16(17,18)19/h4-6,10,14H,2-3,7-9H2,1H3

InChI Key

NRPSDTLAHJVKTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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